3,4-Diaminobutan-1-ol dihydrochloride

Coordination Chemistry Asymmetric Catalysis Metal Chelation

3,4-Diaminobutan-1-ol dihydrochloride (CAS 122555-80-0) is a racemic vicinal diamino alcohol formulated as a dihydrochloride salt with molecular formula C₄H₁₄Cl₂N₂O and molecular weight 177.07 g/mol. The compound features a four-carbon backbone bearing a primary hydroxyl group at C-1 and two primary amine groups at adjacent C-3 and C-4 positions, classifying it as a 1,2-vicinal diamine with an appended alcohol functionality.

Molecular Formula C4H14Cl2N2O
Molecular Weight 177.07 g/mol
Cat. No. B12439275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobutan-1-ol dihydrochloride
Molecular FormulaC4H14Cl2N2O
Molecular Weight177.07 g/mol
Structural Identifiers
SMILESC(CO)C(CN)N.Cl.Cl
InChIInChI=1S/C4H12N2O.2ClH/c5-3-4(6)1-2-7;;/h4,7H,1-3,5-6H2;2*1H
InChIKeyMPKJPVNAKKOVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobutan-1-ol Dihydrochloride: Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3,4-Diaminobutan-1-ol dihydrochloride (CAS 122555-80-0) is a racemic vicinal diamino alcohol formulated as a dihydrochloride salt with molecular formula C₄H₁₄Cl₂N₂O and molecular weight 177.07 g/mol . The compound features a four-carbon backbone bearing a primary hydroxyl group at C-1 and two primary amine groups at adjacent C-3 and C-4 positions, classifying it as a 1,2-vicinal diamine with an appended alcohol functionality. Commercially, it is supplied as a research chemical with a typical minimum purity specification of 95% [1]. The vicinal 3,4-diamine arrangement distinguishes this scaffold from the biologically abundant 1,4-diaminobutane (putrescine) framework and from regioisomeric 2,4-diaminobutan-1-ol, imparting unique chelation geometry and reactivity profiles that are critical for coordination chemistry and asymmetric synthesis applications.

Why 1,4-Diaminobutane or Regioisomeric Diamino Alcohols Cannot Substitute for 3,4-Diaminobutan-1-ol Dihydrochloride in Chelation-Dependent and Stereochemical Applications


Substituting 3,4-diaminobutan-1-ol dihydrochloride with the more common 1,4-diaminobutane dihydrochloride (putrescine dihydrochloride) or with regioisomeric 2,4-diaminobutan-1-ol dihydrochloride introduces functionally consequential changes in chelate ring size, metal-binding geometry, and hydrogen-bonding topology. The 1,2-vicinal diamine motif in the 3,4-isomer forms thermodynamically favored five-membered chelate rings upon metal coordination, whereas 1,4-diaminobutane yields significantly less stable seven-membered chelates [1]. The 2,4-isomer alters the relative spatial orientation of the amine and hydroxyl groups, changing the hydrogen-bond donor/acceptor network available for molecular recognition. Furthermore, the free base (3,4-diaminobutan-1-ol, CAS 98021-21-7) exists as a room-temperature liquid , which can complicate accurate weighing and handling relative to the dihydrochloride salt form. These structural and physicochemical differences mean that in-class compounds cannot be interchanged without altering reaction outcomes, coordination chemistry, or downstream biological activity of derived products.

Quantitative Differentiation Evidence: 3,4-Diaminobutan-1-ol Dihydrochloride vs. Closest Analogs on Chelation Geometry, Hydrophilicity, Cost, and Synthetic Versatility


Chelate Ring Size and Thermodynamic Stability: 3,4-Vicinal Diamine (5-Membered Chelate) vs. 1,4-Diamine (7-Membered Chelate)

The 3,4-vicinal diamine arrangement in 3,4-diaminobutan-1-ol dihydrochloride directs metal ions to form five-membered chelate rings (N–M–N bite angle ~80–90°), which are enthalpically and entropically favored over the seven-membered chelates formed by 1,4-diaminobutane (putrescine) [1]. In coordination chemistry, five-membered chelate rings consistently exhibit greater thermodynamic stability constants (log K) than seven-membered analogs for a given metal ion and donor set, a principle established across numerous metal–diamine systems [1]. This ring-size effect is amplified when the chelating ligand is used to construct chiral metal complexes for asymmetric catalysis, where rigid five-membered chelates provide superior stereochemical communication between the ligand backbone and the metal center.

Coordination Chemistry Asymmetric Catalysis Metal Chelation Ligand Design

Hydrophilicity Advantage: LogP of 3,4-Diaminobutan-1-ol (–1.35) vs. 1,4-Diaminobutane (–0.7 to –0.5)

The calculated LogP (octanol/water partition coefficient) of 3,4-diaminobutan-1-ol (free base) is –1.3452 , compared to literature LogP values for 1,4-diaminobutane (putrescine) ranging from –0.7 to –0.466 . The approximately 0.6–0.9 log unit decrease in LogP reflects the additional hydrogen-bonding capacity introduced by the hydroxyl group at C-1, translating to roughly 4–8× greater partitioning into aqueous phase. This enhanced hydrophilicity directly impacts aqueous solubility, formulation behavior, and the pharmacokinetic profile of derived compounds, making 3,4-diaminobutan-1-ol dihydrochloride the preferred scaffold when designing water-soluble ligands, prodrugs, or bioconjugates.

Physicochemical Profiling Drug-likeness Aqueous Solubility ADME Prediction

Procurement Cost Differentiation: Racemic 3,4-Diaminobutan-1-ol Dihydrochloride vs. Enantiopure (3R)-Dihydrochloride

The racemic 3,4-diaminobutan-1-ol dihydrochloride (CAS 122555-80-0) offers a substantial cost advantage over the enantiopure (3R)-3,4-diaminobutan-1-ol dihydrochloride (CAS 1807941-80-5). The enantiopure (3R)-form is priced at $1,182.50 per 50 mg and $3,350.00 per 0.5 g from a major specialty chemical supplier, with a 3–4 week lead time for non-stock orders . The racemic form is available from multiple global suppliers, including the Enamine catalog distributed by Sigma-Aldrich, at significantly lower cost per gram for the free base (purity 95%) . For applications where absolute stereochemistry is not required—such as achiral chelating ligand synthesis, polymer crosslinking, or racemic library construction—the racemic dihydrochloride represents the economically rational choice.

Chemical Procurement Cost Efficiency Stereochemistry Research Supply Chain

Synthetic Versatility: Hydroxyl Group in 3,4-Diaminobutan-1-ol Enables Transformations Inaccessible to 1,4-Diaminobutane

The presence of the primary hydroxyl group at C-1 in 3,4-diaminobutan-1-ol dihydrochloride enables a suite of synthetic transformations—including esterification, etherification (Williamson), oxidation to the aldehyde or carboxylic acid, Mitsunobu coupling, and tosylation/mesylation for nucleophilic displacement—that are entirely unavailable to 1,4-diaminobutane dihydrochloride (putrescine dihydrochloride) . This trifunctional architecture (two amines + one alcohol) also permits the compound to act as a crosslinking monomer in polyamide, polyurethane, and epoxy resin synthesis, where the hydroxyl group provides an additional polymerization or curing handle beyond what a simple diamine offers [1]. The 2,4-diaminobutan-1-ol regioisomer retains the hydroxyl group but alters the spacing between the amine and alcohol functionalities, changing the geometry of derived macrocycles and polymers.

Synthetic Chemistry Building Block Diversity Functional Group Interconversion Polymer Chemistry

Salt Form Solubility Enhancement: Dihydrochloride Salt vs. Free Base for Aqueous Reaction Media

The dihydrochloride salt of 3,4-diaminobutan-1-ol provides enhanced aqueous solubility compared to the free base through protonation of both amine groups, generating a dicationic species with two chloride counterions. While specific solubility data for 3,4-diaminobutan-1-ol dihydrochloride is not reported in public databases, the structurally analogous 1,4-diaminobutane dihydrochloride exhibits water solubility of 930 g/L (5.77 M) at 25 °C , representing a >10-fold solubility enhancement over the free base 1,4-diaminobutane (miscible but with lower effective concentration due to hygroscopicity and handling losses). By class-level inference, the dihydrochloride salt of 3,4-diaminobutan-1-ol is expected to provide similarly high aqueous solubility, facilitating its use in aqueous-phase reactions, biochemical assays, and formulation studies where high dissolved concentrations are required.

Aqueous Solubility Salt Selection Formulation Handling and Storage

Optimal Application Scenarios for 3,4-Diaminobutan-1-ol Dihydrochloride Based on Verified Differentiation Evidence


Synthesis of Chiral and Achiral Metal-Chelating Ligands for Asymmetric Catalysis

3,4-Diaminobutan-1-ol dihydrochloride's vicinal 3,4-diamine motif forms thermodynamically favored five-membered chelate rings with transition metals, a prerequisite for constructing rigid, stereochemically well-defined metal–ligand complexes used in asymmetric hydrogenation, epoxidation, and cyclopropanation catalysts [1]. The racemic form is suitable for achiral ligand scaffolds, while enantiopure (3R)- or (3S)-forms (available through separate procurement) enable chiral catalyst development. The hydroxyl group at C-1 provides an additional donor or derivatization site, allowing fine-tuning of the ligand's electronic and steric properties.

Hydrophilic Small-Molecule Library Construction for Drug Discovery

With a calculated LogP of –1.3452, the 3,4-diaminobutan-1-ol scaffold is significantly more hydrophilic than the putrescine (1,4-diaminobutane) framework (LogP –0.5 to –0.7) [1]. This property makes the dihydrochloride salt an excellent core scaffold for constructing compound libraries that require high aqueous solubility, low non-specific protein binding, or favorable CNS drug-likeness parameters. The trifunctional nature (two orthogonally protectable amines + one alcohol) supports diversity-oriented synthesis across three independently addressable positions.

Polymer Crosslinking and Functional Monomer in Polyamide/Polyurethane Synthesis

The combination of two amine groups and one hydroxyl group in 3,4-diaminobutan-1-ol dihydrochloride qualifies it as a trifunctional monomer for step-growth polymerization [1]. The vicinal diamine can react with diacids or diisocyanates to form polyamides or polyureas, while the pendant hydroxyl group enables post-polymerization modification, crosslinking density tuning, or introduction of additional functionality. This contrasts with 1,4-diaminobutane, which can only form linear polymer chains without hydroxyl-mediated crosslinking options.

Cost-Efficient Pilot Studies and Method Development Requiring a Vicinal Diamino Alcohol Scaffold

For research groups initiating new synthetic methodologies or evaluating diamino alcohol building blocks, the racemic 3,4-diaminobutan-1-ol dihydrochloride provides a cost-effective alternative to the enantiopure (3R)-form (priced at $1,182.50/50 mg from Biosynth) [1]. The racemic dihydrochloride is suitable for method optimization, reaction condition screening, and proof-of-concept studies where absolute stereochemistry is not required, allowing budget-conscious procurement without sacrificing the core chemical reactivity of the scaffold.

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